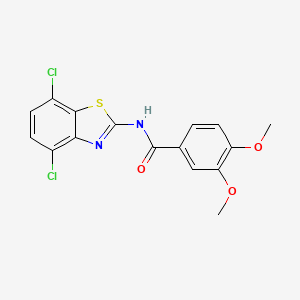

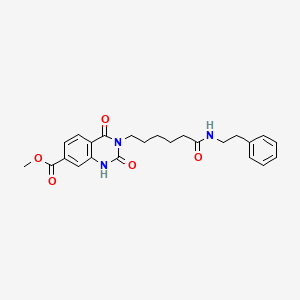

![molecular formula C15H16N4S B2922527 6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-92-8](/img/structure/B2922527.png)

6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[4,3-b]pyridazine derivatives are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are characterized by a fused ring structure containing a triazole and a pyridazine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives often involves the reaction of substituted 4-amino-1,2,4-triazoles with various bifunctional compounds . The reactions are typically monitored using techniques such as Fourier transform infrared analysis (FTIR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is typically confirmed using techniques such as FTIR, 1H NMR, and 13C NMR . In some cases, X-ray diffraction studies are also used to further elucidate the structure .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are typically monitored using techniques such as FTIR, 1H NMR, and 13C NMR . The reactions often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives can vary depending on the specific compound. Some general properties that are often analyzed include melting point, solubility, and stability .Applications De Recherche Scientifique

Drug Design and Discovery

Triazolo[4,3-b]pyridazine derivatives have been highlighted for their importance in drug design and discovery due to their structure–activity relationship. These compounds are often explored for their pharmacokinetic properties and potential as therapeutic agents .

Cancer Treatment

Some derivatives have been evaluated for their effectiveness against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). They have also been studied as potential kinase inhibitors, which is a common target in cancer therapy .

Antibacterial Agents

Novel triazolo[4,3-a]pyrazine derivatives (a closely related structure) have been synthesized and tested for their antibacterial activity. This suggests that triazolo[4,3-b]pyridazine derivatives could also be explored for antibacterial properties .

Molecular Modeling Studies

These compounds are often subject to molecular modeling studies to predict their behavior in biological systems and to optimize their properties for better therapeutic outcomes .

Pharmacokinetic Analysis

In silico pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for drug development .

Spectroscopic Analysis Techniques

Techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13c nuclear magnetic resonance (13C NMR) are used to characterize these compounds and confirm their structures .

Mécanisme D'action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth .

Mode of Action

Similar compounds have shown to bind to their target proteins, inhibiting their function . This interaction can lead to changes in cellular processes, such as cell proliferation and survival .

Biochemical Pathways

The inhibition of c-met/vegfr-2 kinases can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

Similar compounds have shown to inhibit the growth of various cancer cell lines in vitro . They have also been found to induce apoptosis, a form of programmed cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(4-ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4S/c1-3-11-5-7-12(8-6-11)13-9-10-14-16-17-15(20-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAGLTYXODFTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

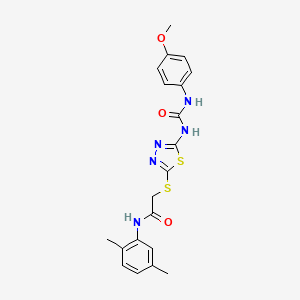

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2922451.png)

![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)